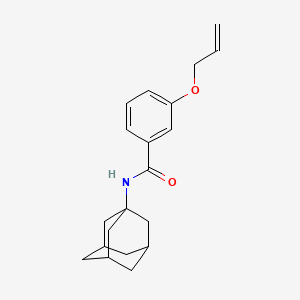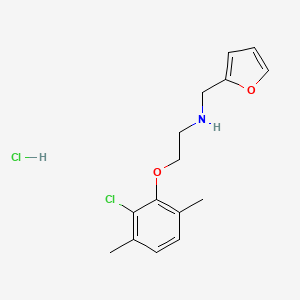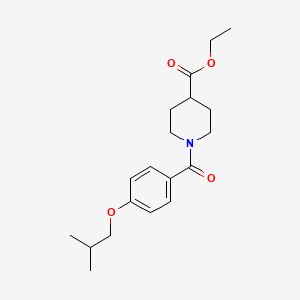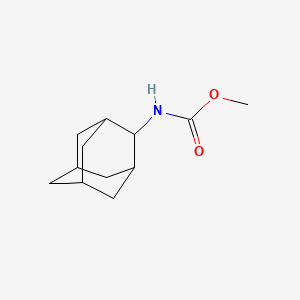![molecular formula C17H26ClNO3 B4409862 3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B4409862.png)
3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride
Übersicht
Beschreibung
3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications. It is characterized by the presence of a methoxy group, a piperidine ring, and a benzaldehyde moiety, making it a versatile compound in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride typically involves multiple steps. One common method includes the alkylation of 3-methoxybenzaldehyde with 3-(3-methylpiperidin-1-yl)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzoic acid.
Reduction: 3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methoxybenzaldehyde: Lacks the piperidine and propoxy groups, making it less versatile.
3-(3-methylpiperidin-1-yl)propyl bromide: Used as an intermediate in the synthesis but lacks the aldehyde and methoxy groups.
3-methoxy-2-[3-(3-piperidin-1-yl)propoxy]benzaldehyde: Similar structure but without the methyl group on the piperidine ring.
Uniqueness
3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-14-6-4-9-18(12-14)10-5-11-21-17-15(13-19)7-3-8-16(17)20-2;/h3,7-8,13-14H,4-6,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRUPXWBBXEXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=C(C=CC=C2OC)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B4409779.png)
![2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4409784.png)
![N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B4409789.png)
![4-[(benzylamino)carbonyl]phenyl propionate](/img/structure/B4409796.png)

![4-[2-(2-Piperidin-1-ylethoxy)ethoxy]benzonitrile;hydrochloride](/img/structure/B4409823.png)
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4409836.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4409842.png)

![8-[4-(4-methylpiperazin-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4409849.png)
![2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride](/img/structure/B4409856.png)



